

Technical Support Center: SGC-CBP30 Negative Control Compound (SGC-CBP30N)

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Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B15604191*

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This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the use of the **SGC-CBP30** negative control compound, **SGC-CBP30N** (also known as BDOIA513). Proper use of this control is critical for validating the on-target effects of the active probe, **SGC-CBP30**.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the **SGC-CBP30** negative control compound?

A1: The **SGC-CBP30** negative control (**SGC-CBP30N**) is a crucial tool for robust scientific experiments involving the active CBP/p300 bromodomain inhibitor, **SGC-CBP30**. It is structurally very similar to **SGC-CBP30** but has significantly reduced activity against its intended targets, CREBBP (CBP) and EP300 (p300).^[1] By using **SGC-CBP30N** in parallel with **SGC-CBP30**, researchers can differentiate the biological effects caused by specific inhibition of the CBP/p300 bromodomains from off-target or non-specific effects of the chemical scaffold.^[2]

Q2: What is the difference in activity between **SGC-CBP30** and **SGC-CBP30N**?

A2: **SGC-CBP30N** exhibits markedly reduced binding affinity for the CREBBP bromodomain compared to the active **SGC-CBP30** compound. This is demonstrated by a significantly lower thermal shift in differential scanning fluorimetry (DSF) assays.^[1] The negative control is also inactive against BRD4.^[1]

Q3: How should I handle and store **SGC-CBP30N**?

A3: **SGC-CBP30N** should be handled and stored under the same conditions as the active compound, **SGC-CBP30**. For long-term storage, it is recommended to store the compound as a crystalline solid at -20°C, protected from direct light and with a desiccant.[3] Stock solutions are typically prepared in DMSO and should be stored at -20°C.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q4: At what concentration should I use **SGC-CBP30N** in my experiments?

A4: The negative control should be used at the same concentration(s) as the active **SGC-CBP30** compound in all your experiments. This ensures that any observed differences in biological effects can be confidently attributed to the target-specific activity of **SGC-CBP30**.

Data Presentation

Properties and Activity Comparison

The following table summarizes the key properties and comparative activity of **SGC-CBP30** and its negative control, **SGC-CBP30N**.

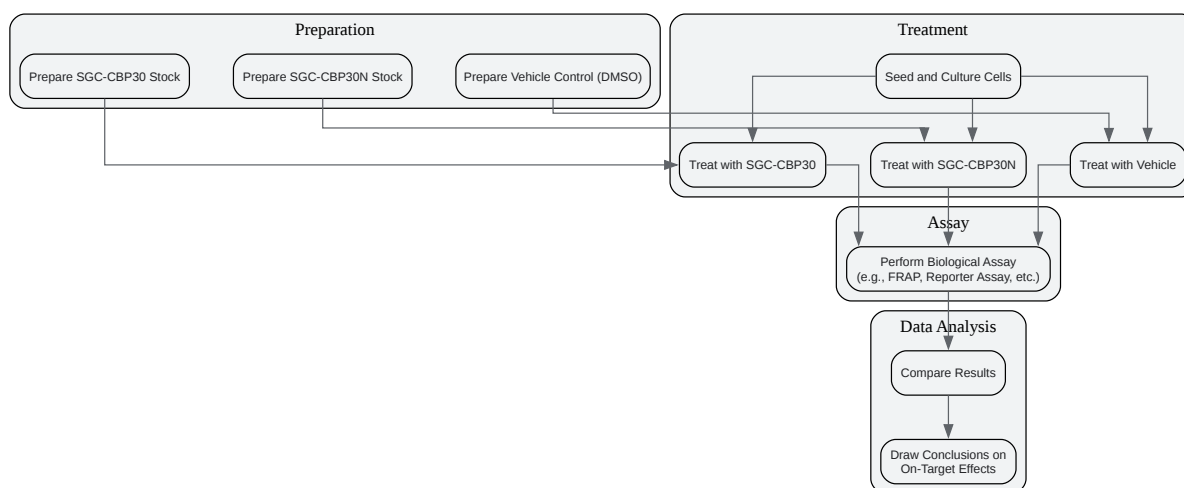
Feature	SGC-CBP30 (Active Probe)	SGC-CBP30N (Negative Control)	Reference
Alternate Name	-	BDOIA513	[1]
Target(s)	CREBBP (CBP), EP300 (p300) bromodomains	Structurally related inactive compound	[1]
Thermal Shift (ΔT_m) vs. CREBBP	9.7°C	2.0°C	[1]
Thermal Shift (ΔT_m) vs. BRD4	1.8°C	0.4°C	[1]

Experimental Protocols and Expected Outcomes

The following are general methodologies for key experiments where the use of **SGC-CBP30N** is essential for data interpretation.

General Experimental Workflow

The diagram below illustrates a standard workflow for utilizing a chemical probe and its negative control.



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Caption: General experimental workflow.

Fluorescence Recovery After Photobleaching (FRAP) Assay

Objective: To assess the displacement of a GFP-tagged bromodomain-containing protein from chromatin.

Methodology:

- Cell Culture and Transfection: Culture U2OS cells and transfect them with a mammalian expression construct encoding a GFP-tagged CBP bromodomain.[4]
- Compound Treatment: Treat the transfected cells with **SGC-CBP30**, **SGC-CBP30N**, or a vehicle control (e.g., DMSO) at the desired concentration for a specified period.
- FRAP Imaging: Perform FRAP using a laser-scanning confocal microscope. A defined region of interest (ROI) within the nucleus is bleached with a high-intensity laser, and the recovery of fluorescence in the bleached ROI is monitored over time.[4]
- Data Analysis: Quantify the fluorescence recovery curves.

Expected Outcomes:

- **SGC-CBP30**: Should cause a rapid fluorescence recovery, indicating the displacement of the GFP-tagged CBP bromodomain from chromatin.[5]
- **SGC-CBP30N**: Should show a significantly slower fluorescence recovery, similar to the vehicle control, as it does not effectively displace the bromodomain from chromatin.
- Vehicle Control (DMSO): Will establish the baseline fluorescence recovery rate.

p53 Reporter Assay

Objective: To measure the effect of CBP/p300 bromodomain inhibition on p53-mediated transcription.

Methodology:

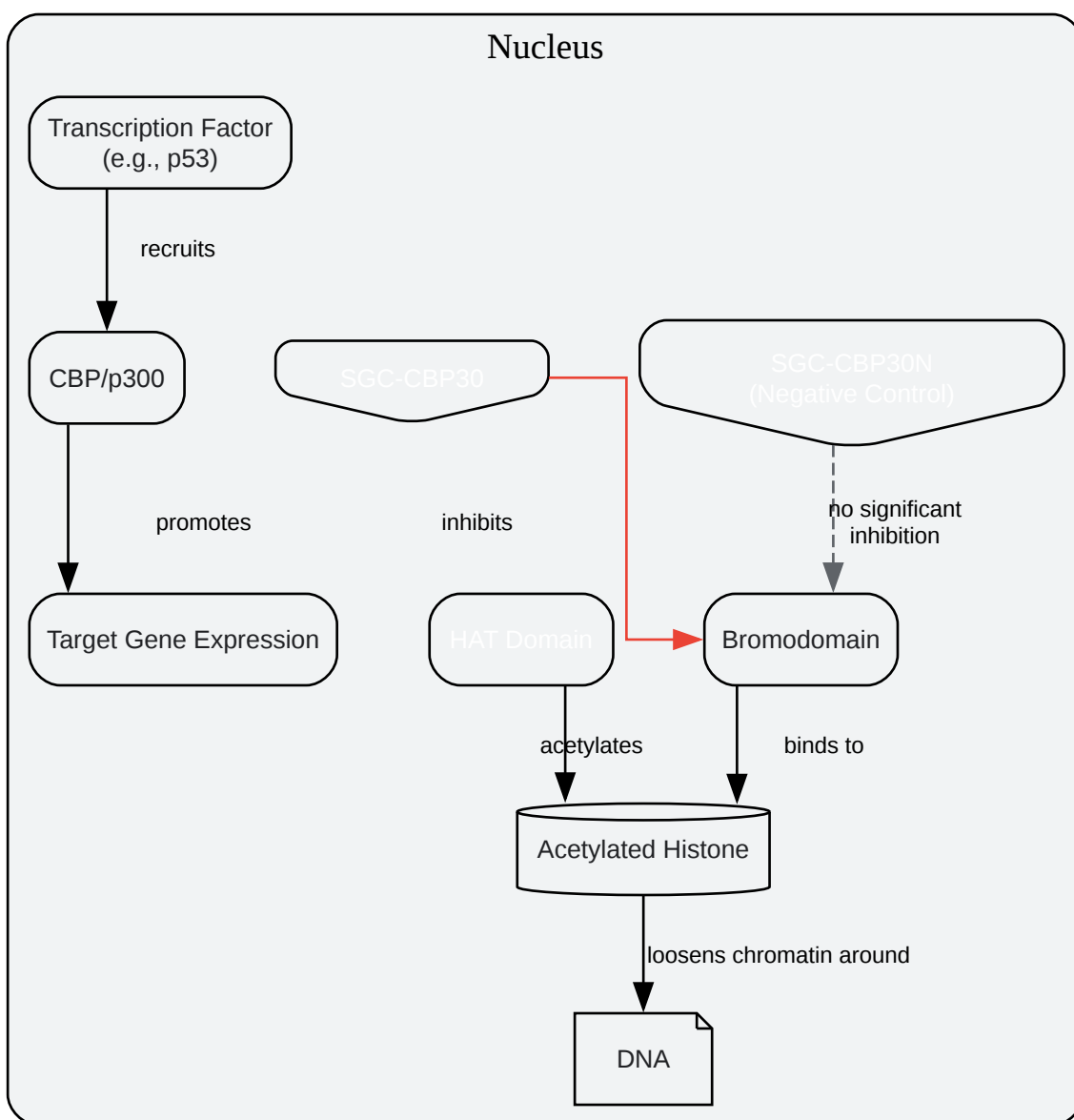
- Cell Culture and Transfection: Use a cell line (e.g., RKO cells) containing a p53-responsive luciferase reporter construct.
- Compound Treatment: Pre-incubate the cells with various concentrations of **SGC-CBP30**, **SGC-CBP30N**, or a vehicle control.
- p53 Activation: Induce p53 activity, for example, by treating with a DNA-damaging agent like doxorubicin.
- Luciferase Assay: After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.

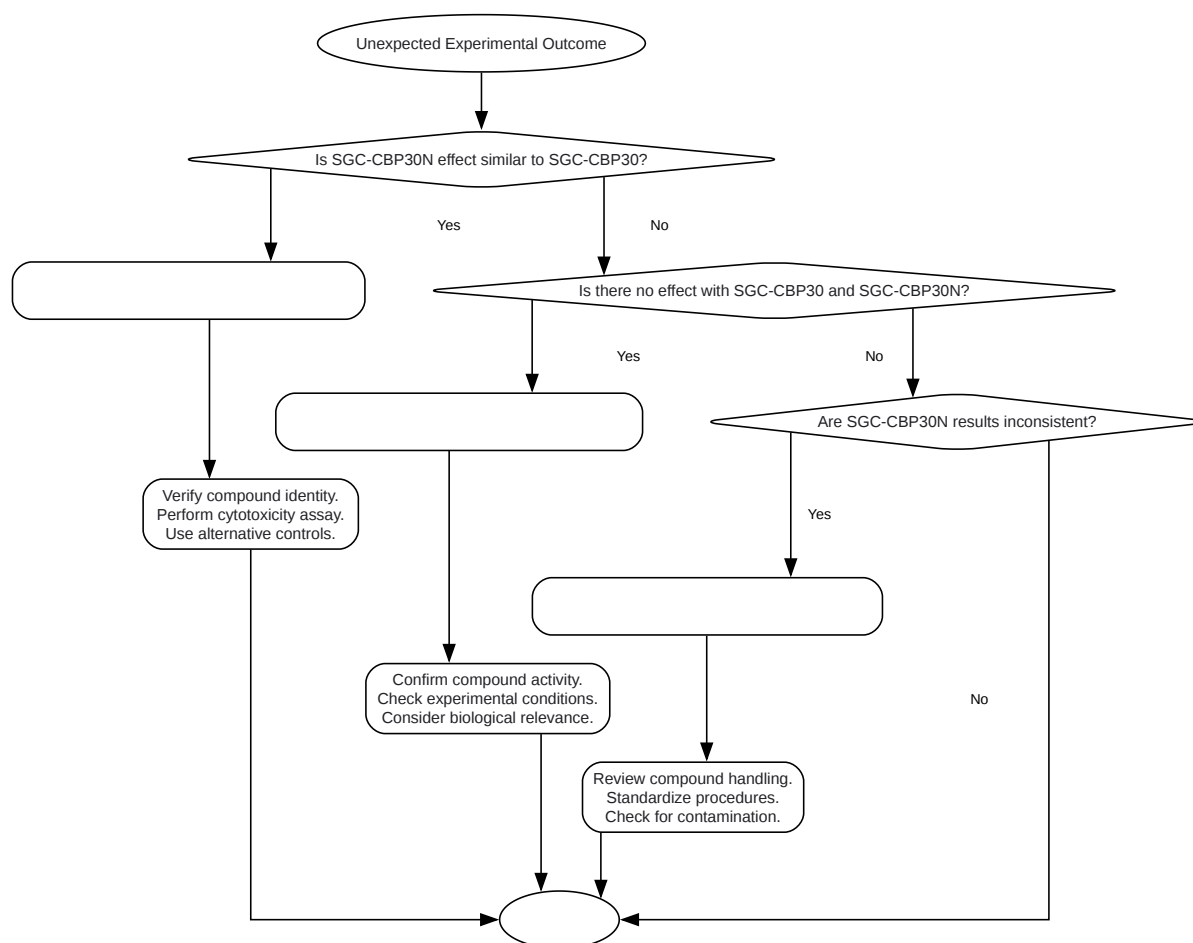
Expected Outcomes:

- **SGC-CBP30**: Should inhibit the doxorubicin-induced increase in luciferase activity in a dose-dependent manner.
- **SGC-CBP30N**: Should have little to no effect on the doxorubicin-induced luciferase activity.
- Vehicle Control (DMSO): Will show a significant increase in luciferase activity upon doxorubicin treatment.

Signaling Pathway Diagram

The following diagram illustrates the role of CBP/p300 in gene transcription and how **SGC-CBP30** is expected to interfere with this process.





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